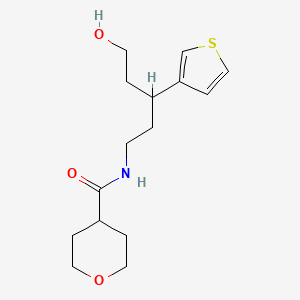

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound featuring a pentyl chain substituted with a hydroxy group at position 5 and a thiophen-3-yl moiety at position 2.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c17-7-2-12(14-5-10-20-11-14)1-6-16-15(18)13-3-8-19-9-4-13/h5,10-13,17H,1-4,6-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQQXDRTYJZCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

-

Formation of the Thiophene Derivative: : The synthesis begins with the preparation of the thiophene derivative. This can be achieved through the bromination of thiophene followed by a Grignard reaction to introduce the desired substituents.

-

Hydroxylation: : The next step involves the introduction of the hydroxyl group. This can be done via hydroboration-oxidation or other suitable hydroxylation methods.

-

Formation of the Tetrahydro-2H-pyran Ring: : The tetrahydro-2H-pyran ring is typically formed through a cyclization reaction. This can be achieved using acid-catalyzed cyclization of a suitable precursor.

-

Amidation: : The final step involves the formation of the carboxamide group. This can be done by reacting the carboxylic acid derivative of the tetrahydro-2H-pyran with an amine under appropriate conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution on the thiophene ring.

Cyclization: Acid catalysts like sulfuric acid or Lewis acids can facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: The compound can be used to study the interactions of thiophene-containing molecules with biological systems.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thiophene ring and hydroxyl group can facilitate interactions with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Alkaloid Analogs

A key structural parallel exists with pyrrole-based alkaloids, such as N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide and N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide (isolated from Fusarium incarnatum). These compounds share a pentyl/butyl chain with terminal amide groups but differ in their heterocyclic core (pyrrole vs. thiophene).

Key Insight : The substitution of pyrrole with thiophene may alter electronic properties and bioavailability. Thiophene’s sulfur atom could enhance metabolic stability compared to pyrrole’s nitrogen, though this requires experimental validation .

Glycosylceramide Synthase (GCS) Inhibitors

The compound’s structure aligns with patents describing N-(5-((aryl or heteroaryl)methyloxy)pentyl)-substituted imino sugars as GCS inhibitors (e.g., glucosylceramide synthase inhibitors for treating lysosomal storage disorders).

Key Insight: The hydroxy group at position 5 in the target compound contrasts with the methyloxy-aryl/heteroaryl substituents in patented GCS inhibitors.

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H17NO2S

- Molecular Weight : 273.36 g/mol

- Structural Features : The compound features a tetrahydropyran ring, a hydroxyl group, and a thiophene moiety, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets, including receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor of certain signaling pathways that are implicated in cell proliferation and apoptosis.

In Vitro Assays

-

Cell Proliferation Inhibition : The compound has been tested for its ability to inhibit the growth of various cancer cell lines. For instance, it demonstrated significant growth inhibition in T47D breast cancer cells with a GI(50) value indicating high potency.

Cell Line GI(50) Value (µM) Mechanism of Action T47D 0.05 Inhibitor of tubulin polymerization A549 (Lung Cancer) 0.12 Induction of apoptosis - Apoptosis Induction : In apoptosis assays, the compound has shown an EC(50) value of 0.08 µM in inducing programmed cell death in T47D cells, suggesting it may activate caspase pathways involved in apoptosis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the thiophene ring and the hydroxyl group significantly impact the compound's potency. Compounds with more hydrophobic substituents on the thiophene ring exhibited enhanced activity, indicating that lipophilicity plays a crucial role in biological efficacy.

Case Studies

- Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on T47D cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

- Neuroprotective Effects : Another investigation explored neuroprotective effects in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.